D-Fructose, 6-azido-6-deoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

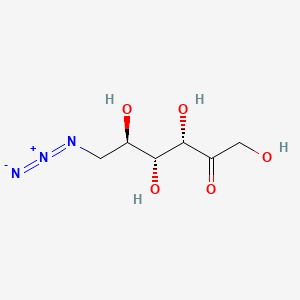

D-Fructose, 6-azido-6-deoxy- is a modified sugar molecule where the hydroxyl group at the sixth position of D-fructose is replaced by an azido group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 6-azido-6-deoxy- typically involves the substitution of the hydroxyl group at the sixth position of D-fructose with an azido group. This can be achieved through a series of chemical reactions, including protection of the hydroxyl groups, azidation, and deprotection steps. The reaction conditions often involve the use of azidating agents such as sodium azide in the presence of a suitable solvent and catalyst .

Industrial Production Methods: While specific industrial production methods for D-Fructose, 6-azido-6-deoxy- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process .

Types of Reactions:

Substitution Reactions: The azido group in D-Fructose, 6-azido-6-deoxy- can undergo substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly in the presence of alkynes, forming stable triazole rings.

Common Reagents and Conditions:

Sodium Azide: Used for the azidation step.

Hydrogen and Catalyst: Used for the reduction of the azido group.

Copper Catalysts: Commonly used in click chemistry reactions.

Major Products:

Amino Sugars: Formed by the reduction of the azido group.

Triazole Derivatives: Formed through click chemistry reactions.

Wissenschaftliche Forschungsanwendungen

D-Fructose, 6-azido-6-deoxy- has several applications in scientific research:

Chemical Biology: Used as a metabolic chemical reporter to study glycosylation processes in cells.

Drug Delivery:

Protein Labeling: Utilized in bioorthogonal chemistry for labeling proteins and studying protein interactions.

Glycoconjugate Detection: Helps in detecting and imaging glycoconjugates in living cells.

Wirkmechanismus

The primary mechanism by which D-Fructose, 6-azido-6-deoxy- exerts its effects is through its incorporation into biochemical pathways involving glycosylation. The azido group allows for bioorthogonal reactions, enabling the labeling and detection of glycoconjugates without interfering with native biochemical processes. This compound can be metabolized to form UDP-6-azido-6-deoxy-glucose, which is then utilized by glycosyltransferases to modify proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

6-Azido-6-deoxy-glucose: Similar in structure but based on glucose rather than fructose.

6-Azido-6-deoxy-galactose: Another similar compound, differing in the sugar backbone.

6-Azido-6-deoxy-mannose: Similar azido modification on a mannose backbone.

Uniqueness: D-Fructose, 6-azido-6-deoxy- is unique due to its fructose backbone, which may confer different biochemical properties and reactivity compared to its glucose, galactose, and mannose counterparts. This uniqueness can be leveraged in specific applications where the fructose structure is advantageous .

Biologische Aktivität

D-Fructose, 6-azido-6-deoxy- is a modified sugar that has garnered interest in biochemical research due to its unique properties and potential applications in various fields, including chemical biology and drug development. This article explores its biological activity, mechanisms of action, and implications for research, supported by relevant data and case studies.

Chemical Formula : C5H9N3O5

Molecular Weight : 205.17 g/mol

CAS Number : 115827-10-6

Purity : Minimum 95% by HPLC .

D-Fructose, 6-azido-6-deoxy- primarily interacts with the enzyme O-GlcNAc transferase , acting as a substrate in glycosylation processes. This interaction leads to the modification of intracellular proteins through the addition of N-acetyl-glucosamine and glucose moieties. The incorporation of this compound into glycoproteins can significantly alter cellular functions such as signaling pathways, gene expression, and metabolic processes .

Biochemical Pathways

The compound participates in several key biochemical pathways:

- Glycosylation : D-Fructose, 6-azido-6-deoxy- is metabolized by glycosyltransferases to label complex glycan structures.

- Cellular Metabolism : It influences metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .

Cellular Effects

The biological activity of D-Fructose, 6-azido-6-deoxy- manifests through several cellular effects:

- Alteration of Glycoprotein Functionality : Its incorporation into glycoproteins can change their recognition by immune cells, potentially impacting immune responses.

- Protein Stability and Trafficking : Changes in glycosylation patterns can affect the stability and trafficking of proteins within cells .

Research Applications

D-Fructose, 6-azido-6-deoxy- serves multiple roles in scientific research:

- Chemical Biology : Used as a metabolic chemical reporter to study glycosylation processes.

- Drug Delivery Systems : Its properties allow for the design of targeted drug delivery mechanisms.

- Bioorthogonal Chemistry : Facilitates protein labeling and interaction studies through click chemistry techniques .

Case Study 1: Glycosylation Studies

In a study examining the role of D-Fructose, 6-azido-6-deoxy- in glycosylation, researchers utilized bioorthogonal labeling techniques to visualize glycoprotein modifications in mammalian cells. The results indicated that the compound significantly enhanced the detection of glycan structures, providing insights into glycosylation dynamics under various physiological conditions .

Case Study 2: Impact on Immune Responses

Another investigation focused on how D-Fructose, 6-azido-6-deoxy-'s incorporation into glycoproteins affected immune cell recognition. The study found that altered glycosylation patterns led to changes in immune cell activation, suggesting potential implications for therapeutic strategies targeting immune modulation .

Temporal Effects and Stability

The stability of D-Fructose, 6-azido-6-deoxy- under laboratory conditions is crucial for its long-term application in studies. Research indicates that while the compound remains stable over time, degradation can lead to reduced labeling efficiency and altered cellular processes. This highlights the importance of optimizing experimental conditions for prolonged observations .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C6

The azide group is introduced via direct displacement of a C6-tosyl intermediate under SN2 conditions :

-

Reaction : 6-O-tosyl-D-psicofuranose → 6-azido-6-deoxy derivative

-

Conditions : NaN₃ (2 equiv) in DMF at 70°C for 24 hours

-

Yield : >85%

This method is regioselective and avoids side reactions at other hydroxyl groups due to steric protection by isopropylidene groups .

Hydrogenation and Amine Protection

The azide undergoes catalytic hydrogenation to a primary amine, which is subsequently protected :

-

Step 1 : Hydrogenation with 10% Pd/C in EtOAc

-

Step 2 : Protection with Fmoc-OSu/NaHCO₃ in THF/H₂O

-

Product : 6-N-Fmoc-6-deoxy-D-psicofuranose (5a )

This intermediate serves as a precursor for spirooxazoline formation .

Mechanism

Reaction with nitriles in the presence of TMSOTf proceeds through:

-

Cleavage of 1,2-O-isopropylidene : Generates an oxacarbenium ion.

-

Nitrile Addition : Nucleophilic attack by the nitrile on the oxacarbenium ion.

-

Intramolecular Cyclization : Trapping by the C2 hydroxymethyl group forms a spirooxazoline .

Substrate Scope and Yields

| Nitrile Source | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile | 6a | 69 | |

| Propionitrile | 7a | 71 | |

| Benzyl cyanide | 8a | 65 | |

| Trichloroacetonitrile | 9a | 58 |

Key Observations :

-

Higher yields are achieved with aliphatic nitriles (e.g., propionitrile: 71%) compared to aromatic counterparts .

-

Excess nitrile (15 equiv) suppresses spiroketalization side products .

Phosphatidylinositol Derivatives

6-Azido-6-deoxy-D-fructose analogs are used to synthesize phosphatidylinositol (PI) probes :

-

Step 1 : Triflation of C6–OH with Tf₂O (−20°C → RT, 1 h).

-

Step 2 : Azide substitution with NaN₃ in DMF (40°C, overnight).

-

Application : These PI derivatives enable bioorthogonal tagging for studying lipid-protein interactions .

Metabolic Chemical Reporting

While primarily studied in glucose analogs (e.g., 6-azido-6-deoxy-glucose) , similar principles apply:

-

Per-O-acetylation : Enhances cell permeability for metabolic labeling .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) detects labeled glycoproteins .

Challenges

-

Azide Stability : The C6-azide remains intact under acidic (TMSOTf) and basic (NaHCO₃) conditions but decomposes at >100°C .

-

Side Reactions : Competing spiroketalization occurs with insufficient nitrile, requiring precise stoichiometry .

Optimized Protocol

-

Solvent : Acetonitrile (participating solvent)

-

Catalyst : TMSOTf (0.5 equiv) at 0°C → RT

Key Spectral Signatures

Eigenschaften

IUPAC Name |

(3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCFCMVDOWDQHL-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.